molecular formula C24H18O6 B096554 (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate CAS No. 18531-91-4

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate

Cat. No.: B096554
CAS No.: 18531-91-4
M. Wt: 402.4 g/mol
InChI Key: SCOGIYZPQMECLW-UHFFFAOYSA-N
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Description

®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate is an organic compound that belongs to the class of binaphthyl derivatives. This compound is known for its chiral properties, making it significant in various fields of scientific research, particularly in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate typically involves the esterification of the corresponding diacid. One common method is the reaction of ®-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting hydroxyl groups to halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated binaphthyl derivatives.

Scientific Research Applications

®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential in enantioselective biological processes.

    Medicine: Explored for its role in the development of chiral drugs.

    Industry: Utilized in the production of optically active materials and polymers.

Mechanism of Action

The mechanism by which ®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate exerts its effects is primarily through its chiral properties. It can form complexes with various metal ions, which then participate in catalytic cycles. The chiral environment provided by the compound ensures enantioselective reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(-)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate
  • 2,2’-Dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylic acid
  • 2,2’-Dihydroxy-1,1’-binaphthalene

Uniqueness

®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate is unique due to its specific chiral configuration, which makes it particularly effective in enantioselective processes. Its ability to form stable complexes with metal ions further enhances its utility in various catalytic applications.

Properties

IUPAC Name

methyl 3-hydroxy-4-(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-29-23(27)17-11-13-7-3-5-9-15(13)19(21(17)25)20-16-10-6-4-8-14(16)12-18(22(20)26)24(28)30-2/h3-12,25-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOGIYZPQMECLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69678-00-8, 18531-91-4
Record name (S)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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